molecular formula C17H17F3N6O B1221689 5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 174654-98-9

5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No. B1221689
CAS RN: 174654-98-9
M. Wt: 378.4 g/mol
InChI Key: XNEOAXKYJADVSI-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . The compound has a trifluoromethyl group, a methoxy group, and an aminomethyl group attached to different parts of the molecule. These functional groups could potentially influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially allowing it to diffuse easily into cells .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrido[2,3-d]pyrimidine derivatives are studied for their potential as kinase inhibitors .

properties

IUPAC Name

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-8-9(7-24-15-13(8)14(21)25-16(22)26-15)6-23-11-5-10(17(18,19)20)3-4-12(11)27-2/h3-5,7,23H,6H2,1-2H3,(H4,21,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEOAXKYJADVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169873
Record name SoRI 8897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174654-98-9
Record name SoRI 8897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174654989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SoRI 8897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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